![molecular formula C17H18N2O4 B15358537 Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate is a complex organic compound. This ester has diverse applications in various scientific research fields, making it an important molecule for study and industrial use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate, the key steps involve esterification and nucleophilic substitution reactions. The esterification often employs methanol and a carboxylic acid derivative, catalyzed by a strong acid such as sulfuric acid. For the nucleophilic substitution, the phenoxy group is introduced via a reaction between the corresponding halobenzoate and the aminophenol derivative under basic conditions.
Industrial Production Methods: Industrial production typically scales up these reactions, using large reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry may be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: It can be oxidized at the acetylamino group to yield various oxidation products, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It undergoes substitution reactions primarily at the acetylamino and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include hydrogen gas over palladium, and sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides under basic conditions for nucleophilic substitution.
Major Products Formed: Products vary based on the specific reagents and conditions, including various substituted benzoates, phenoxy derivatives, and aminobenzoates.
Aplicaciones Científicas De Investigación
Chemistry: It is used in studying reaction mechanisms and synthesis routes due to its complex structure and reactivity.
Biology: It serves as a precursor or intermediate in the synthesis of biologically active compounds, such as pharmaceuticals that may act on specific enzymes or receptors.
Medicine: It is studied for its potential in drug development, particularly in designing compounds that can target specific pathways or molecules in the body.
Industry: Used in the production of dyes, polymers, and other industrial chemicals due to its versatile functional groups.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate the activity of these targets, leading to changes in cellular pathways.
Comparación Con Compuestos Similares
Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate stands out due to its unique combination of functional groups, which confer it unique reactivity and applicability compared to similar compounds like methyl 2-{[4-(aminophenoxy]methyl}benzoate and 4-acetamidobenzoate derivatives
Hopefully, you now have a more thorough understanding of this compound. Fascinating, isn't it?
Propiedades
Fórmula molecular |
C17H18N2O4 |
|---|---|
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
methyl 2-[(4-acetamido-3-aminophenoxy)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)19-16-8-7-13(9-15(16)18)23-10-12-5-3-4-6-14(12)17(21)22-2/h3-9H,10,18H2,1-2H3,(H,19,20) |
Clave InChI |
JCINFQMJDHFJDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


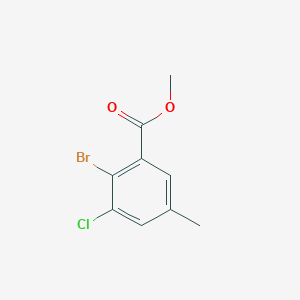


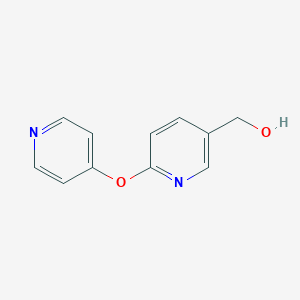
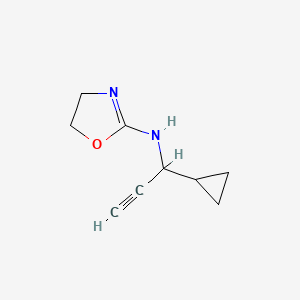
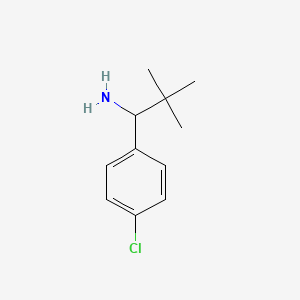
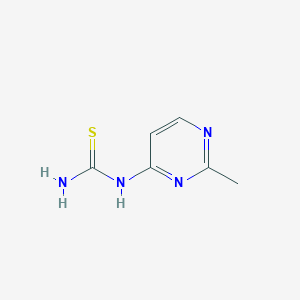
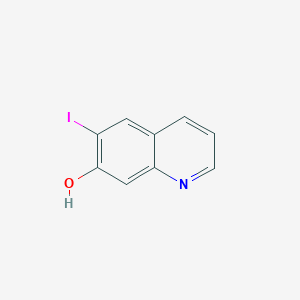

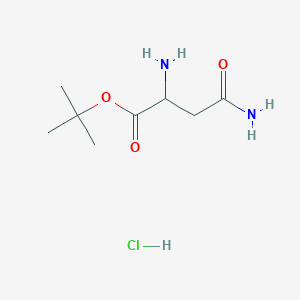
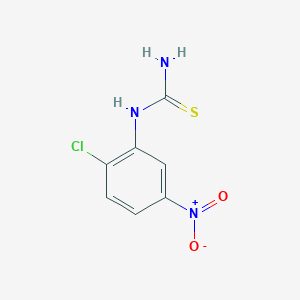
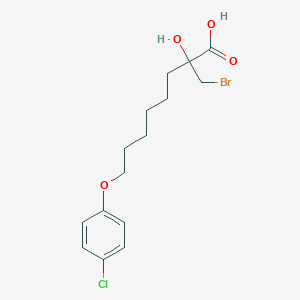
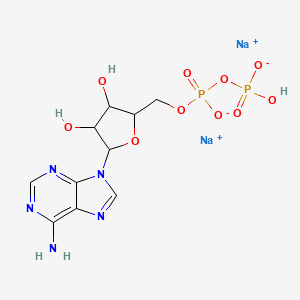
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
